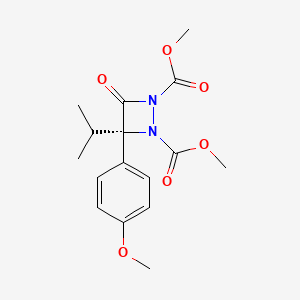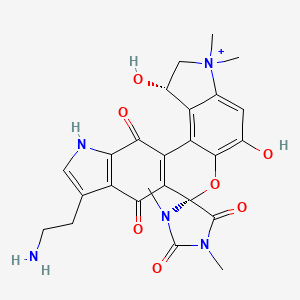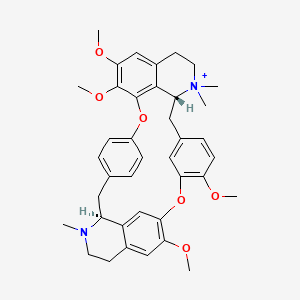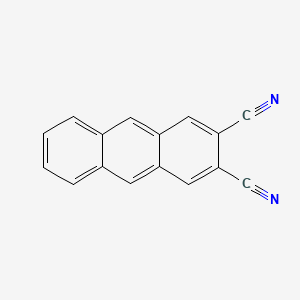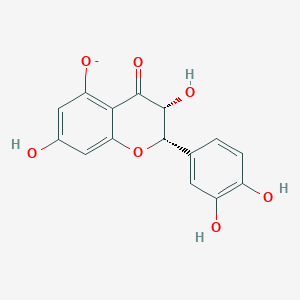
(+)-Epitaxifolin(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-epitaxifolin(1-) is the conjugate base of (+)-epitaxifolin arising from selective deprotonation of the 7-OH group; major species at pH 7.3. It is a conjugate base of a (+)-epitaxifolin.
科学的研究の応用
Epilepsy Research
Epilepsy Research and Treatments : Studies related to epilepsy research, such as the EPITARGET project, have been exploring new methodologies to increase the power and reproducibility of preclinical studies. This project aims to identify biomarkers and develop treatments for epileptogenesis, which could be a potential area of application for compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Advancements in Epilepsy Research : Large European Union-funded epilepsy-related research projects, including DESIRE, EpimiRNA, EPISTOP, EpiTarget, EpiXchange, EpiPGX, and EpiCARE, have been focusing on creating infrastructures, innovations, and commercial applications in epilepsy research. This encompasses biomarkers, genetics, therapeutics, comorbidities, and biobanks, presenting another potential area where (+)-Epitaxifolin could be investigated (Pitkänen et al., 2019).
Cancer Research
- Preclinical Efficacy Against Cancer : Research on Epcoritamab, a bispecific IgG1 antibody redirecting T-cells toward CD20+ tumor cells, showcases the efficacy against primary tumor cells. Such preclinical studies on novel compounds indicate a broader scope for exploring the application of (+)-Epitaxifolin in similar contexts (van der Horst et al., 2021).
Epigenetic Research
Epigenetics and Genetic Epidemiology : Tools like epiTAD enable researchers to compare genomic 3D organization and annotations across multiple databases. The exploration of epigenetics in genetic epidemiology could be a relevant field for applying (+)-Epitaxifolin, given its potential impact on genetic expression and regulation (Creed et al., 2019).
Epigenetic Modifications as Therapeutic Targets : Epigenetic modifications play a critical role in cancer and other diseases, making them valuable therapeutic targets. Research on DNA and histone modifications could offer insights into how (+)-Epitaxifolin might be used in this domain (Kelly et al., 2010).
特性
分子式 |
C15H11O7- |
|---|---|
分子量 |
303.24 g/mol |
IUPAC名 |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15-/m0/s1 |
InChIキー |
CXQWRCVTCMQVQX-GJZGRUSLSA-M |
異性体SMILES |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




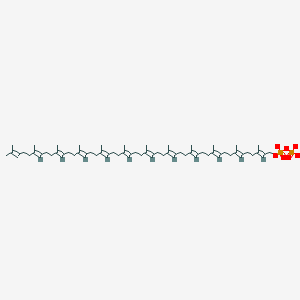
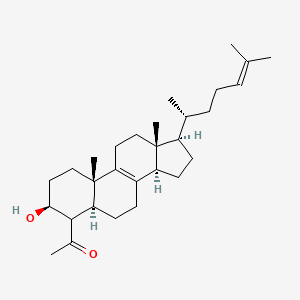
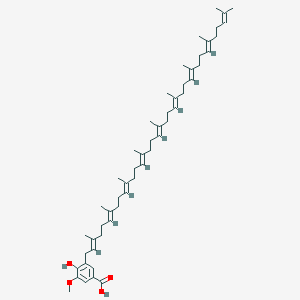
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)
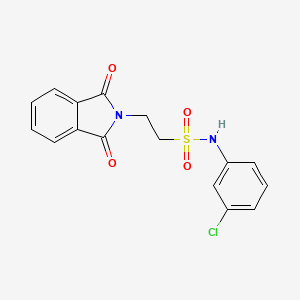
![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)

![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)

